molecular formula C16H23NO B181364 N-cyclohexyl-4-isopropylbenzamide CAS No. 544427-14-7

N-cyclohexyl-4-isopropylbenzamide

Cat. No.: B181364
CAS No.: 544427-14-7
M. Wt: 245.36 g/mol
InChI Key: VPWUUGPEQDEOQM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-isopropylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a para-isopropyl substituent on the benzene ring. Structurally, it combines a hydrophobic cyclohexyl moiety with a moderately bulky isopropyl group, which influences its physicochemical properties, such as lipophilicity and solubility.

Properties

CAS No.

544427-14-7

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)

InChI Key

VPWUUGPEQDEOQM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The cyclohexyl group in this compound increases its hydrophobicity compared to the hydroxy-substituted analog, which may improve membrane permeability but reduce aqueous solubility .

Steric Effects : The compound from exhibits significant steric hindrance due to its trans-cyclohexyl and cyclopropyl substituents, which could enhance target binding specificity but limit solubility.

Functional Groups : The trifluoro-hydroxypropyl group in ’s compound introduces polarity and metabolic resistance, whereas the hydroxy group in N-hydroxy-4-isopropylbenzamide enables hydrogen bonding, influencing solubility and reactivity .

Research Findings on Analogous Compounds

  • N-Hydroxy-4-isopropylbenzamide : This compound’s hydroxy group facilitates interactions with polar biological targets, as seen in studies of similar hydroxamates used as metalloenzyme inhibitors . Its lower molecular weight (179.22 g/mol) compared to this compound (245.36 g/mol) suggests differences in diffusion rates across biological membranes.
  • Complex Benzamide Derivatives: Compounds with trifluoromethyl and cyclopropyl groups, such as the analog in , are often designed for enhanced metabolic stability and target affinity in drug discovery. For example, trifluoromethyl groups are known to improve pharmacokinetic profiles by resisting oxidative degradation .

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